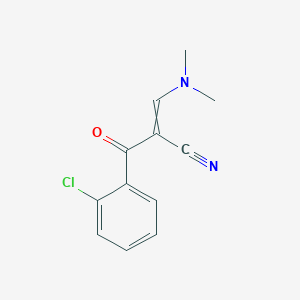

2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile

Description

Contextualization of Enaminonitriles as Versatile Synthetic Intermediates

Enaminonitriles are a class of organic compounds characterized by the presence of an amine group and a cyano (nitrile) group attached to the same double bond. This structural feature makes them highly reactive and valuable as building blocks in organic synthesis. The Thorpe reaction, a self-condensation of nitriles in the presence of a base, is a fundamental method for their preparation. researchgate.net

The versatility of enaminonitriles stems from their ability to be easily functionalized, allowing for the synthesis of a diverse range of cyclic, aromatic, and open-chain nitrogen-containing derivatives. researchgate.net They are particularly important in heterocyclic chemistry, serving as precursors for the synthesis of various privileged scaffolds such as pyrimidines, pyrazoles, and indoles. researchgate.netnih.govacs.org The reactivity of enaminonitriles allows them to participate in a variety of chemical transformations, making them key intermediates in the construction of complex molecular architectures.

Structural Features and Reactivity Predispositions of the 2-Aroyl-3-(dimethylamino)acrylonitrile Motif

The 2-aroyl-3-(dimethylamino)acrylonitrile motif, a key feature of the title compound, possesses distinct structural and electronic properties that dictate its reactivity. This motif is a specific type of enaminone, which are important synthetic intermediates for the preparation of many heterocyclic systems. researchgate.net The structure includes an aromatic ketone (aroyl group) and a dimethylamino group attached to a carbon-carbon double bond, which also bears a nitrile group.

The presence of the electron-withdrawing aroyl and nitrile groups, in conjunction with the electron-donating dimethylamino group, creates a polarized π-system. This electronic push-pull effect influences the molecule's reactivity, making it susceptible to both electrophilic and nucleophilic attack at different positions. For instance, these compounds can react with various nucleophiles, leading to the synthesis of diverse heterocyclic structures. researchgate.net The enamine moiety can act as a nucleophile, while the α-carbon of the acrylonitrile (B1666552) can be electrophilic.

Research on related structures, such as 2-acylamino-3,3-dichloroacrylonitriles, demonstrates the propensity of such systems to undergo cyclization reactions to form oxazole (B20620) derivatives. researchgate.net Similarly, reactions with dinucleophiles can lead to the formation of various condensed heterocyclic systems. researchgate.net

Academic Significance and Research Scope of the Chemical Compound

While extensive research focusing solely on 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is not widely documented in publicly available literature, its significance can be inferred from the broader context of acrylonitrile derivatives and enaminonitriles in medicinal and materials chemistry. Acrylonitrile derivatives, in general, have been investigated for a range of biological activities, including antimicrobial and anticancer properties. nih.govnih.govnih.govresearchgate.net

The academic interest in compounds like 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile lies in their potential as precursors for the synthesis of novel bioactive molecules and functional materials. The specific combination of the 2-chlorobenzoyl group, which can influence biological activity, and the reactive dimethylaminoacrylonitrile (B7902138) moiety makes it a valuable tool for synthetic chemists. Research in this area often involves the design and synthesis of new derivatives and their subsequent evaluation for various applications. For example, similar enaminonitriles have been utilized in the synthesis of meridianin D analogs, which are marine alkaloids with potential biological activity. researchgate.net The study of such compounds contributes to the development of new synthetic methodologies and the discovery of new chemical entities with potential therapeutic or industrial applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZNEWYNLUEBPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52200-17-6 | |

| Record name | 2-Chloro-α-[(dimethylamino)methylene]-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52200-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Precursor Chemistry of 2 2 Chlorobenzoyl 3 Dimethylamino Acrylonitrile

Direct Synthesis of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile

The direct formation of the target compound involves creating the C-C and C-N bonds of the dimethylamino-acrylonitrile moiety attached to the 2-chlorobenzoyl group.

While specific literature detailing the direct condensation of 2-chlorobenzoyl chloride with 3-(dimethylamino)acrylonitrile (B1336122) is not prevalent, the general reactivity of enaminonitriles suggests such a pathway is chemically plausible. Enamines, like 3-(dimethylamino)acrylonitrile, can act as nucleophiles. wikipedia.org This approach would likely involve an acylation reaction at the carbon atom alpha to the nitrile group.

A more common and effective strategy involves the condensation of a precursor containing the 2-chlorobenzoylacetonitrile (B17063) skeleton with a source of the dimethylamino group. For instance, the reaction of 2-(2-chlorobenzoyl)acetonitrile with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) serves as a standard method for constructing the desired enaminone structure. This type of reaction is widely used for the synthesis of related enaminones and heterocyclic compounds. researchgate.net

The synthesis of structurally similar compounds provides a blueprint for the formation of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile. The Knoevenagel condensation is a fundamental reaction for preparing various heteroaryl-acrylonitriles. mdpi.com This reaction typically involves the condensation of an active methylene (B1212753) compound (like a substituted acetonitrile) with an aldehyde or its equivalent, often in the presence of a base. mdpi.com

For example, the synthesis of various 2-(1H-indol-2-yl)-3-acrylonitrile derivatives is achieved by reacting 2-(1H-indol-2-yl)acetonitrile with different aldehydes in the presence of sodium methoxide (B1231860) in methanol (B129727). mdpi.com By analogy, reacting 2-chlorobenzoylacetonitrile with an appropriate dimethylamino-containing electrophile, such as DMFDMA, would yield the target compound. This method is a cornerstone in the synthesis of functionalized heterocyclic compounds from enaminone intermediates. researchgate.net

Synthetic Routes to Key Precursors

The successful synthesis of the final product is contingent on the efficient preparation of its key precursors: 3-(dimethylamino)acrylonitrile and a suitable 2-chlorobenzoyl synthon, such as 2-chlorobenzoyl chloride or 2'-chloroacetophenone (B1665101).

3-(Dimethylamino)acrylonitrile is a critical intermediate that can be synthesized through several established methods.

One method involves the reaction of 3-chloracrylonitrile with two equivalents of dimethylamine (B145610) in a solvent like diethyl ether. wikipedia.org The reaction proceeds by nucleophilic substitution, with one equivalent of dimethylamine acting as the nucleophile and the second neutralizing the hydrogen chloride byproduct to form dimethylammonium hydrochloride, which is then filtered off. wikipedia.org

A more direct and industrially scalable approach is the Michael addition of dimethylamine to acrylonitrile (B1666552). This exothermic reaction can be performed continuously in a bubble column reactor at temperatures between 25°C and 80°C. google.comgoogle.com In this process, the reactants are often fed in a countercurrent flow to achieve high conversion and yield, which can approach 99%. google.comgoogle.com

| Starting Materials | Reaction Type | Key Conditions | Yield | Reference |

| 3-Chloracrylonitrile, Dimethylamine | Nucleophilic Substitution | Diethyl ether, 0°C to room temp. | Not specified | wikipedia.org |

| Acrylonitrile, Dimethylamine | Michael Addition | Continuous bubble column reactor, 25-80°C | ~99% | google.comgoogle.com |

2-Chlorobenzoyl chloride and 2'-chloroacetophenone are the primary precursors for introducing the 2-chlorobenzoyl moiety.

Synthesis of 2-Chlorobenzoyl Chloride: This acyl chloride is a reactive intermediate used in various acylation reactions. guidechem.com It can be prepared efficiently via two main routes:

From 2-Chlorobenzoic Acid: A common laboratory and industrial method involves treating 2-chlorobenzoic acid with thionyl chloride (SOCl₂), often in a solvent like toluene (B28343). The reaction proceeds smoothly, typically overnight with heating (e.g., 75°C), to give 2-chlorobenzoyl chloride in nearly quantitative yields. guidechem.comchemicalbook.com

From 2-Chlorobenzaldehyde (B119727): An alternative high-yield process involves the chlorination of 2-chlorobenzaldehyde. This reaction uses chlorine gas in the presence of a catalytic amount of phosphorus pentachloride (PCl₅) at elevated temperatures (140-170°C). google.comgoogle.com This method can produce the final product with high purity (98.5%) and yield (93%) in a matter of hours. chemicalbook.comgoogle.com

| Starting Material | Reagents | Key Conditions | Yield | Reference |

| 2-Chlorobenzoic Acid | Thionyl Chloride (SOCl₂) | Toluene, 75°C, overnight | ~100% | guidechem.comchemicalbook.com |

| 2-Chlorobenzaldehyde | Chlorine (Cl₂), Phosphorus Pentachloride (PCl₅) | 140-170°C, 6 hours | 93% | chemicalbook.comgoogle.com |

Synthesis of 2'-Chloroacetophenone: 2'-Chloroacetophenone is another important chemical intermediate. nbinno.com While Friedel-Crafts acylation of chlorobenzene (B131634) can lead to a mixture of isomers, more selective methods are available. google.com One high-yielding, environmentally friendly approach involves the transformation of bromoacetophenones into their chloroacetophenone counterparts using sulfonyl chlorides in an aqueous medium with a phase transfer catalyst. rsc.org This method avoids the need for laborious chromatographic purification. rsc.org

Optimization of Reaction Conditions and Yields in the Synthesis of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile

Optimizing reaction conditions is crucial for maximizing yield and purity in the synthesis of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile and its precursors.

For the synthesis of the 2-chlorobenzoyl chloride precursor from 2-chlorobenzaldehyde, patent literature demonstrates significant optimization. The key innovation was the use of a catalytic amount of phosphorus pentachloride, which reduced reaction times from 15 hours to 5-8 hours while increasing yields from 81% to over 90%. google.comgoogle.com The optimal temperature range was found to be 140°C to 170°C, with a molar ratio of 2-chlorobenzaldehyde to PCl₅ between 1:0.05 and 1:0.2. google.com

In the preparation of the 3-(dimethylamino)acrylonitrile precursor, the continuous process using a bubble column reactor represents a significant optimization over batch processes. google.com Key parameters include:

Temperature: Maintained between 40°C and 60°C for optimal reaction rate and selectivity. google.com

Residence Time: Controlled between 20 and 120 minutes (preferably 30-60 minutes) to ensure complete conversion. google.com

Reactant Ratio: A slight excess of dimethylamine to acrylonitrile (mole ratio of 1-1.5:1) is used. google.com

For the final condensation step to form 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile, conditions are based on analogous Knoevenagel-type reactions. mdpi.com Optimization would typically involve screening:

Base: A non-nucleophilic base is preferred. Sodium methoxide is effective in similar reactions. mdpi.com

Solvent: Anhydrous polar aprotic solvents or alcohols like methanol are common choices. mdpi.com

Temperature: Many condensations of this type proceed efficiently at ambient temperature, often running overnight to ensure completion. mdpi.com

Solvent Effects and Reaction Media

The selection of an appropriate solvent is critical in the synthesis of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile as it can impact reaction rates, yields, and the ease of product isolation. While specific studies detailing a comprehensive solvent screen for this particular synthesis are not widely available in the reviewed literature, analogous reactions involving the condensation of active methylene compounds with DMF-DMA provide valuable insights.

In the synthesis of similar enaminonitriles and related compounds, a range of solvents with varying polarities have been employed. These include non-polar aromatic hydrocarbons such as toluene and xylene, as well as more polar solvents like ethanol (B145695), dioxane, and acetonitrile. For instance, in the synthesis of 5-aryl-substituted 3-((dimethylamino)methylene)furan-2(3H)-ones, toluene was found to provide better results compared to more polar solvents like ethanol and acetonitrile. Conversely, the synthesis of certain benzimidazole (B57391) acrylonitriles has been successfully carried out in absolute ethanol.

In some cases, solvent-free conditions, often coupled with microwave irradiation, have proven to be a highly efficient approach for the synthesis of enaminones from methyl ketones and DMF-DMA, leading to nearly quantitative yields and shorter reaction times. The choice of solvent or the decision to proceed without one is often determined through empirical optimization for the specific substrates involved.

Table 1: Potential Solvents for the Synthesis of 2-Aroyl-3-(dimethylamino)acrylonitriles

| Solvent | Polarity | Potential Advantages |

| Toluene | Non-polar | Higher yields in some analogous reactions. |

| Xylene | Non-polar | Higher boiling point allows for higher reaction temperatures. |

| Ethanol | Polar Protic | Good solubility for certain starting materials. |

| Dioxane | Polar Aprotic | Can be effective for similar condensation reactions. |

| Acetonitrile | Polar Aprotic | Used in some related synthetic procedures. |

| None (Solvent-free) | - | Reduced environmental impact, potentially faster reaction rates with microwave irradiation. |

Catalytic and Reagent Considerations

The primary reagent for the introduction of the dimethylamino group in the synthesis of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as both a reactant and a dehydrating agent, facilitating the condensation reaction with the active methylene group of 2-chlorobenzoylacetonitrile.

In many reported syntheses of analogous enaminonitriles and enaminones, the reaction proceeds efficiently with DMF-DMA without the need for an additional catalyst. The inherent reactivity of DMF-DMA is often sufficient to drive the reaction to completion, particularly when heated.

However, in some related synthetic methodologies for acrylonitrile derivatives, basic or acidic catalysts are employed to facilitate the condensation. For example, the Knoevenagel condensation for the synthesis of other acrylonitrile derivatives can be catalyzed by weak bases like piperidine (B6355638). While not explicitly documented for the target compound, the use of a mild base could potentially influence the reaction rate.

The stoichiometry of the reagents is another important consideration. Typically, a slight excess of DMF-DMA may be used to ensure the complete conversion of the 2-chlorobenzoylacetonitrile.

Table 2: Reagents and Potential Catalysts

| Reagent/Catalyst | Role |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Primary reagent, provides the dimethylamino group and acts as a dehydrating agent. |

| Piperidine (in analogous reactions) | Weak base catalyst. |

Temperature and Reaction Duration Optimization

Temperature and reaction time are interdependent parameters that must be carefully optimized to maximize the yield of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile while minimizing the formation of byproducts. The optimal conditions are highly dependent on the chosen solvent and the specific reactivity of the substrates.

For reactions conducted with conventional heating, temperatures often correspond to the reflux temperature of the solvent used. For instance, reactions in toluene would be carried out at approximately 111°C, while those in xylene would be at higher temperatures (around 140°C). In the synthesis of related enaminones, refluxing in xylene for several hours (e.g., 8 hours) has been reported.

Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and may be performed at elevated temperatures in sealed vessels. This technique offers a more energy-efficient and rapid method for synthesis.

The progress of the reaction is typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum product formation and to avoid potential degradation of the product with prolonged heating. For analogous reactions, reported durations have ranged from a few hours to overnight.

Table 3: General Temperature and Duration Parameters from Analogous Syntheses

| Method | Temperature Range | Typical Duration |

| Conventional Heating | Reflux temperature of the solvent (e.g., 110-140°C) | 2 - 24 hours |

| Microwave Irradiation | Often higher than conventional reflux temperatures | Minutes to a few hours |

Chemical Reactivity and Mechanistic Investigations of 2 2 Chlorobenzoyl 3 Dimethylamino Acrylonitrile

Reactivity Profiling of the Enaminonitrile System

The enaminonitrile core of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is a highly activated and versatile system. The push-pull nature of the substituents, with the electron-donating dimethylamino group and the electron-withdrawing aroyl and cyano groups, results in a polarized C=C double bond. This electronic characteristic makes the molecule susceptible to a variety of reactions, including nucleophilic additions, cycloadditions, and condensations.

Nucleophilic Addition Reactions at the Acrylonitrile (B1666552) Moiety

The acrylonitrile portion of the molecule is a key site for nucleophilic attack. The presence of the electron-withdrawing benzoyl and nitrile groups makes the β-carbon of the acrylonitrile moiety electrophilic and thus prone to conjugate addition (Michael addition) by a variety of nucleophiles. This reactivity is a cornerstone of the synthetic utility of enaminonitriles.

Weak bases such as amines and alcohols can readily add to the activated double bond. For instance, the reaction with secondary amines can lead to the formation of 3-aminocarbonyl compounds. Similarly, alcohols can add to form the corresponding ether derivatives. These reactions are typically reversible when weak bases are used, and thus fall under thermodynamic control, favoring the 1,4-addition product due to the retention of the stable carbonyl group.

The general mechanism for the 1,4-addition involves the nucleophilic attack on the β-carbon, followed by proton transfer and tautomerization to yield the final saturated product.

| Nucleophile | Product Type | Reaction Conditions |

| Secondary Amines | 3-Aminocarbonyl compounds | Typically mild, often base-catalyzed |

| Alcohols | 3-Alkoxycarbonyl compounds | Can be acid or base-catalyzed |

| Thiols | 3-Thioethercarbonyl compounds | Generally facile, often base-catalyzed |

Cycloaddition Reactions (e.g., [2+2] Cycloaddition)

Enaminonitriles, as electron-rich alkenes, are excellent partners in cycloaddition reactions. The polarized nature of the double bond in 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile makes it particularly reactive towards electron-deficient alkenes and alkynes in [2+2] cycloaddition reactions. These reactions provide a direct route to functionalized cyclobutane (B1203170) and cyclobutene (B1205218) rings, which are valuable intermediates in organic synthesis.

For example, the reaction with electron-poor acetylenes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), can lead to the formation of cyclobutene derivatives. These reactions often proceed through a stepwise mechanism involving a dipolar intermediate. The reaction can be influenced by solvent polarity, with polar solvents sometimes favoring the formation of linear Michael adducts over the cyclized product.

| Reactant | Product Type | Reaction Type |

| Electron-deficient alkenes | Substituted cyclobutanes | [2+2] Cycloaddition |

| Electron-deficient alkynes | Substituted cyclobutenes | [2+2] Cycloaddition |

| Dienes | Substituted cyclohexenes | [4+2] Cycloaddition (Diels-Alder) |

Condensation Reactions with Nitrogen and Carbon Nucleophiles

The versatile reactivity of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile extends to condensation reactions with a variety of nucleophiles, leading to the formation of diverse heterocyclic systems. These reactions often involve the displacement of the dimethylamino group, which can act as a good leaving group after protonation.

With nitrogen nucleophiles like hydrazine (B178648) and its derivatives, 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile can undergo condensation to form pyrazole (B372694) derivatives. The reaction likely proceeds through an initial nucleophilic attack at the β-carbon, followed by an intramolecular cyclization and elimination of dimethylamine (B145610).

Condensation with carbon nucleophiles, particularly active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate, can lead to the formation of highly substituted pyridines or other heterocyclic systems. These reactions are typically carried out in the presence of a base and can proceed through a series of Michael addition, cyclization, and elimination steps.

| Nucleophile | Resulting Heterocycle | Key Reaction Steps |

| Hydrazine | Pyrazole | Nucleophilic addition, cyclization, elimination |

| Phenylhydrazine (B124118) | N-Phenylpyrazole | Nucleophilic addition, cyclization, elimination |

| Malononitrile | Substituted Pyridine | Michael addition, cyclization, elimination |

| Ethyl Cyanoacetate | Substituted Pyridone | Michael addition, cyclization, elimination |

Influence of the Chlorobenzoyl Moiety on Compound Reactivity

The 2-chlorobenzoyl group plays a significant role in modulating the reactivity of the enaminonitrile system through both electronic and steric effects.

Electronic Effects: The chlorine atom is an electron-withdrawing group due to its high electronegativity, which it exerts through an inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon and, by extension, the β-carbon of the acrylonitrile moiety, making the compound more susceptible to nucleophilic attack. The increased positive charge density on the carbonyl carbon enhances the rate of nucleophilic addition.

Steric Effects: The presence of the chlorine atom at the ortho position of the benzoyl group introduces steric hindrance. This can influence the approach of nucleophiles to the carbonyl carbon. While the electronic effect activates the molecule, the steric hindrance from the ortho-chloro group can potentially slow down reactions that involve direct attack at the carbonyl carbon. However, for conjugate additions at the β-carbon, the steric hindrance of the ortho-substituent is less pronounced. The steric bulk of the ortho-chloro group can also influence the conformational preferences of the molecule, which in turn can affect its reactivity in cycloaddition and condensation reactions.

Elucidation of Reaction Mechanisms and Pathways

The reactions of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile are proposed to proceed through a variety of mechanistic pathways, largely dictated by the nature of the reactants and the reaction conditions.

Proposed Mechanistic Routes (e.g., Carbanion Formation, Elimination Mechanisms)

Carbanion Formation: In reactions involving strong bases and carbon nucleophiles, the formation of a carbanion is a key mechanistic step. For example, in the condensation with active methylene compounds, the base abstracts a proton to generate a carbanion, which then acts as the nucleophile in a Michael addition to the enaminonitrile. The stability of the resulting intermediate anion is crucial for the reaction to proceed. The electron-withdrawing groups (benzoyl and nitrile) in the molecule can stabilize the negative charge that develops on the α-carbon during these reactions.

Elimination Mechanisms: Many of the condensation reactions of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile involve an elimination step. The dimethylamino group, upon protonation, becomes a good leaving group. The elimination can occur through different mechanisms, such as E1cB (Elimination, Unimolecular, conjugate Base) in base-catalyzed reactions. In the E1cB mechanism, a proton is first abstracted to form a carbanion, followed by the departure of the leaving group. This pathway is common in systems where the developing carbanion is stabilized by electron-withdrawing groups, which is the case in this molecule. Alternatively, under different conditions, a direct E2 (Elimination, Bimolecular) mechanism may also be operative.

Identification of Reaction Intermediates

The elucidation of reaction mechanisms involving 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile often relies on the identification of transient species that are formed and consumed during the chemical transformation. While the direct isolation and characterization of reaction intermediates can be challenging due to their inherent instability, mechanistic studies of analogous 2-acyl-3-aminoacrylonitriles provide significant insights into the plausible intermediates formed during their reactions.

In the synthesis of heterocyclic compounds from 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile, the reaction pathway is believed to proceed through a series of intermediates. For instance, in the formation of pyrazole derivatives through reaction with hydrazine, a key proposed intermediate is an open-chain adduct resulting from the nucleophilic attack of hydrazine on the enaminone system.

The reaction is initiated by the nucleophilic addition of a hydrazine molecule to the electrophilic C-2 position of the acrylonitrile backbone, followed by the elimination of the dimethylamino group. This substitution reaction leads to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the terminal amino group of the hydrazine moiety onto the carbonyl carbon of the 2-chlorobenzoyl group, yields a cyclic intermediate. Dehydration of this cyclic adduct then leads to the formation of the final aromatic pyrazole ring.

A plausible mechanistic pathway for the reaction of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile with hydrazine to form the corresponding pyrazole is outlined below:

Table 1: Proposed Intermediates in the Reaction of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile with Hydrazine

| Step | Intermediate Name | Structure | Description |

| 1 | Initial Adduct | (Structure of the initial Michael adduct) | Nucleophilic attack of hydrazine on the β-carbon of the acrylonitrile, leading to a transient zwitterionic or neutral adduct. |

| 2 | Substitution Intermediate | 2-(2-Chlorobenzoyl)-3-hydrazinylacrylonitrile | Elimination of dimethylamine from the initial adduct results in a substituted acrylonitrile. This intermediate may exist in equilibrium with its tautomeric forms. |

| 3 | Cyclic Hemiaminal | (Structure of the cyclic intermediate after intramolecular cyclization) | Intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the carbonyl carbon of the 2-chlorobenzoyl group. |

| 4 | Final Product | 4-cyano-5-(2-chlorophenyl)-1H-pyrazole | Dehydration of the cyclic hemiaminal leads to the formation of the aromatic pyrazole ring. |

Detailed research on structurally similar compounds, such as (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile, supports the formation of such open-chain intermediates prior to cyclization when reacted with N,N-dinucleophiles. In these studies, the initial substitution of the dimethylamino group by the nucleophile is a critical step, leading to a more flexible intermediate that can adopt the necessary conformation for the subsequent intramolecular cyclization. The stability and reactivity of these intermediates are influenced by the nature of the substituents on the acyl group and the nucleophile, as well as the reaction conditions.

Further investigations, potentially employing spectroscopic techniques such as in-situ NMR or trapping experiments, would be beneficial to definitively identify and characterize the transient intermediates in the reactions of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile.

Applications in Heterocyclic Synthesis and Derivatization Strategies

Construction of Nitrogen-Containing Heterocycles Utilizing 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile

The strategic placement of electrophilic centers and a readily displaceable group enables 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile to react with a range of binucleophilic reagents, leading to the formation of numerous heterocyclic structures.

The synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives from enaminonitrile precursors is a well-established strategy in heterocyclic chemistry. nih.govresearchgate.net This approach leverages the reaction of the 1,3-dielectrophilic enaminonitrile system with 1,2- and 1,3-dinucleophiles.

Pyrazoles: The reaction of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile with hydrazine (B178648) hydrate (B1144303) is a direct method for constructing the pyrazole ring. The reaction proceeds through an initial nucleophilic attack by hydrazine, leading to the substitution of the dimethylamino group. This is followed by an intramolecular cyclization where the terminal amino group attacks the nitrile carbon, yielding a 5-amino-4-(2-chlorobenzoyl)pyrazole derivative. This method is highly efficient for producing aminopyrazoles from β-ketonitriles. chim.it

Pyrimidines: Similarly, pyrimidine scaffolds are formed by reacting the title compound with 1,3-dinucleophiles such as guanidine, thiourea, or various amidines. The reaction mechanism involves the addition of the nucleophile to the enamine system, followed by cyclization onto the nitrile group to form the six-membered pyrimidine ring. This pathway provides access to highly substituted pyrimidines bearing the 2-chlorobenzoyl moiety.

| Reagent | Resulting Scaffold |

| Hydrazine Hydrate | Pyrazole |

| Guanidine / Thiourea | Pyrimidine |

The construction of the seven-membered 1,5-benzodiazepine ring can be achieved through the condensation of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile with o-phenylenediamine (B120857). researchgate.net In this reaction, the enaminonitrile acts as a three-carbon synthon. The synthesis is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the enamine, displacing the dimethylamino group. The subsequent step involves an intramolecular condensation between the second amino group and the benzoyl carbonyl carbon, leading to cyclization and the formation of the characteristic diazepine (B8756704) ring. While traditionally synthesized from ketones and o-phenylenediamines, this route offers an alternative pathway to functionalized benzodiazepines. scispace.comnih.gov

| Reagent | Resulting Scaffold |

| o-Phenylenediamine | 1,5-Benzodiazepine |

The synthesis of indole (B1671886) frameworks from 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile can be envisioned through a multi-step sequence analogous to the Fischer indole synthesis. pharmaguideline.comthermofisher.com This classic method involves the reaction of a ketone with a phenylhydrazine (B124118) derivative under acidic conditions. In this context, the 2-chlorobenzoyl group of the title compound serves as the ketone functionality. Reaction with a substituted phenylhydrazine would first produce the corresponding phenylhydrazone intermediate. Subsequent treatment with an acid catalyst, such as polyphosphoric acid or zinc chloride, would induce a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to furnish a highly substituted indole-2-carbonitrile derivative.

| Reagent | Synthetic Strategy | Resulting Scaffold |

| Phenylhydrazine | Fischer Indole Synthesis | Indole |

Quinoline (B57606) synthesis can be approached using strategies similar to the Friedländer annulation, which involves the condensation of an o-aminoaryl ketone with a compound containing an α-methylene group. The enaminone-like structure of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile makes it a suitable partner for such cyclizations. rsc.orgnih.govresearchgate.net By reacting it with an appropriate o-aminobenzaldehyde or o-aminobenzophenone derivative in the presence of a base or acid catalyst, a domino reaction can be initiated. This sequence involves an initial condensation followed by an intramolecular cyclization and dehydration, leading to the formation of the quinoline core. This method allows for the synthesis of quinolines bearing both a 2-chlorophenyl group and a cyano group.

| Reagent Class | Synthetic Strategy | Resulting Scaffold |

| o-Aminoaryl Aldehyde/Ketone | Friedländer-type Annulation | Quinoline |

The polyfunctional nature of the starting material allows for its use in the synthesis of a wide variety of other five- and six-membered heterocyclic rings.

Isoxazoles: The reaction with hydroxylamine (B1172632) hydrochloride leads to the formation of an isoxazole (B147169) ring. nih.gov The hydroxylamine acts as a binucleophile, reacting with the 1,3-dielectrophilic system of the enaminonitrile to yield a 5-amino-4-(2-chlorobenzoyl)isoxazole. acs.org

Thiazoles: The synthesis of thiazoles can be achieved by reacting the substrate with sulfur-based binucleophiles like thiourea. This reaction is analogous to the well-known Hantzsch thiazole (B1198619) synthesis, where the enaminonitrile provides the carbon backbone for the heterocyclic ring. pharmaguideline.com

Tetrazoles: The nitrile group is a key functional handle for the synthesis of tetrazoles via a [3+2] cycloaddition reaction. nih.govnih.gov Treatment of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile with an azide (B81097) source, such as sodium azide in the presence of a Lewis acid like zinc bromide, results in the formation of a 5-substituted tetrazole ring. organic-chemistry.org

Pyridones: 2-Pyridone derivatives can be synthesized through the reaction of the enaminonitrile with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base catalyst like piperidine (B6355638) or triethylamine. iipseries.org This reaction proceeds via a Michael addition followed by intramolecular cyclization and elimination of dimethylamine (B145610).

Selenazoles: In a manner similar to thiazole synthesis, selenazoles can be prepared by using selenium-based reagents. The reaction with selenourea, typically in the presence of a suitable catalyst or reaction conditions, provides access to 2-amino-selenazole derivatives. mdpi.commdpi.com

| Reagent | Resulting Scaffold |

| Hydroxylamine | Isoxazole |

| Thiourea | Thiazole |

| Sodium Azide | Tetrazole |

| Active Methylene Compounds | Pyridone |

| Selenourea | Selenazole |

Role as a Key Polyfunctionalized Synthetic Intermediate

As demonstrated in the preceding sections, 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile serves as a quintessential polyfunctionalized intermediate in heterocyclic chemistry. nih.govresearchgate.net Its synthetic versatility stems from the coexistence of several reactive functional groups within a compact molecular frame.

The key reactive sites include:

The Enamine System: The C1 and C3 positions of the acrylonitrile (B1666552) backbone are electrophilic and susceptible to attack by a wide range of nucleophiles. The dimethylamino group at C3 is an excellent leaving group, facilitating addition-elimination reactions.

The Benzoyl Carbonyl Group: This ketone functionality acts as an electrophilic site for cyclization reactions, particularly in the synthesis of fused systems like benzodiazepines and quinolines, and as a handle for classical reactions like the Fischer indole synthesis.

The Nitrile Group: This group is a versatile precursor for nitrogen-containing heterocycles. It can undergo intramolecular nucleophilic attack to form five- or six-membered rings (e.g., pyrazoles, pyrimidines) or participate in cycloaddition reactions to form tetrazoles.

This combination of reactive centers allows for a modular approach to the synthesis of diverse and complex heterocyclic structures, making 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile a valuable and strategic starting material for medicinal and materials chemistry research.

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. Enaminonitriles, such as 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile, are excellent substrates for MCRs, particularly in the synthesis of fused heterocyclic systems.

The general reactivity pattern involves the initial attack of a dinucleophile on the enaminonitrile. The first nucleophilic attack typically occurs at the C-3 position, leading to the substitution of the dimethylamino group. This is followed by an intramolecular cyclization where the second nucleophilic center attacks either the nitrile or the ketone carbonyl carbon, resulting in the formation of a new heterocyclic ring.

While specific literature on the integration of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile into MCRs is not extensively detailed, the reactivity of structurally analogous compounds, such as (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile, provides a clear blueprint for its synthetic potential. researchgate.net These analogues readily react with various N,N-dinucleophiles to produce condensed pyrazole and pyrimidine derivatives. researchgate.net For instance, reaction with hydrazine hydrate leads to the formation of a pyrazole ring, while reaction with amidines or guanidines would be expected to yield pyrimidine rings.

The following table illustrates the expected outcomes when 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is used in cyclocondensation reactions with various dinucleophiles, based on established enaminonitrile chemistry.

Table 1: Predicted Heterocyclic Products from Reactions of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile

| Dinucleophile | Reaction Conditions | Predicted Heterocyclic Product Core |

|---|---|---|

| Hydrazine Hydrate | Reflux in Ethanol (B145695) | Pyrazole |

| Phenylhydrazine | Reflux in Ethanol | N-Phenylpyrazole |

| Guanidine | Basic conditions | Aminopyrimidine |

| Urea | Acidic or Basic conditions | Pyrimidinone |

These reactions highlight the utility of the title compound as a three-carbon synthon for building five- and six-membered heterocyclic rings, a common strategy in medicinal chemistry and materials science. The specific substitution pattern of the resulting heterocycle can be controlled by the choice of the dinucleophile and the reaction conditions.

Synthesis of Structural Analogues and Derivatives through Functional Group Transformations

Beyond its use in building heterocyclic cores, the functional groups within 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile allow for a range of transformations to synthesize structural analogues and derivatives. These modifications can be used to fine-tune the electronic, steric, and physicochemical properties of the molecule.

Substitution of the Dimethylamino Group: The enamine moiety is highly polarized, and the dimethylamino group is an excellent leaving group. This allows for its displacement by a variety of nucleophiles in a vinylogous nucleophilic substitution reaction. This transformation is fundamental to its use in heterocycle synthesis as described above but can also be used to introduce other functionalities. For example, reaction with primary or secondary amines can yield new enamine derivatives, while reaction with thiols can produce vinyl sulfides.

Transformations of the Nitrile Group: The nitrile group is a versatile functional handle that can be converted into several other groups. libretexts.org

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide, and upon further heating, to a carboxylic acid. This introduces a key functional group for further derivatization, such as esterification or amide bond formation.

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation provides access to a new class of compounds with a primary aminomethyl group.

Cycloaddition: Nitriles can participate in cycloaddition reactions with azides to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry.

Reactions of the Ketone Carbonyl: The 2-chlorobenzoyl group contains a ketone that can undergo typical carbonyl reactions.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄).

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond, allowing for the extension of the carbon skeleton.

Grignard Reaction: Addition of Grignard reagents or other organometallics to the carbonyl group will produce a tertiary alcohol, introducing a new alkyl or aryl substituent. libretexts.org

The following table summarizes key functional group transformations that can be applied to 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile to generate a library of derivatives.

Table 2: Derivatization Strategies via Functional Group Transformation

| Functional Group | Reagent / Condition | Product Functional Group |

|---|---|---|

| Dimethylamino | R-NH₂ (Primary Amine) | Substituted Enamine |

| Dimethylamino | R-SH (Thiol) | Vinyl Sulfide |

| Nitrile | H₃O⁺ / Heat | Carboxylic Acid |

| Nitrile | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Ketone | NaBH₄ | Secondary Alcohol |

| Ketone | Ph₃P=CH₂ (Wittig Reagent) | Alkene |

Through these varied reaction pathways, 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile serves as a versatile platform for generating a wide array of complex molecules. Its integration into both multicomponent reactions for heterocyclic synthesis and straightforward functional group transformations allows for the systematic development of novel chemical entities with diverse structural features.

Spectroscopic Characterization and Structural Elucidation of Derivatives of 2 2 Chlorobenzoyl 3 Dimethylamino Acrylonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through ¹H and ¹³C NMR, detailed information about the carbon-hydrogen framework can be obtained.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In derivatives of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile, the aromatic protons of the chlorobenzoyl group would typically appear as a complex multiplet in the downfield region (around 7.0-8.0 ppm). The protons of the dimethylamino group would present as a singlet, typically in the range of 2.5-3.5 ppm. The vinyl proton of the acrylonitrile (B1666552) backbone is also expected to appear as a singlet.

¹³C NMR Spectroscopy maps the carbon skeleton of a molecule. The spectrum for a derivative would show distinct signals for the carbonyl carbon (typically >180 ppm), the nitrile carbon (around 115-120 ppm), and the carbons of the aromatic ring (120-140 ppm). The carbons of the dimethylamino group would appear in the upfield region (around 40-50 ppm).

For example, the structural determination of newly prepared benzimidazole-derived acrylonitriles relies heavily on ¹H and ¹³C NMR spectroscopy. mdpi.com The chemical shifts and coupling constants provide definitive confirmation of the molecular structure. mdpi.com

Below are representative NMR data for related acrylonitrile derivatives, illustrating the typical chemical shifts observed.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Acrylonitrile Derivatives

| Compound | ¹H NMR (Solvent, MHz) δ (ppm) | ¹³C NMR (Solvent, MHz) δ (ppm) |

|---|---|---|

| (E)-2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile mdpi.com | (DMSO-d₆, 400 MHz): 13.10 (s, 1H, NH), 8.36 (s, 1H), 8.02–7.97 (m, 2H), 7.71 (d, 1H), 7.64–7.55 (m, 4H), 7.30 (t, 1H), 7.25 (t, 1H) | (DMSO-d₆, 101 MHz): 147.9, 145.8, 143.8, 135.3, 133.2, 132.2, 130.0 (2C), 129.9 (2C), 129.8, 124.2, 122.8, 119.7, 116.6, 112.0, 102.9 |

| 2-(4-chlorobenzylidene)malononitrile rsc.org | (DMSO, 500 MHz): 8.57 (s, 1H), 7.97 (d, J = 8.6 Hz, 2H), 7.73 (d, J = 8.6 Hz, 2H) | (DMSO, 126 MHz): 160.79, 139.76, 132.83, 130.76, 130.41, 114.74, 113.69, 82.91 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

For derivatives of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile, key vibrational bands would be expected:

Nitrile (C≡N) stretch: A sharp, intense band around 2220-2260 cm⁻¹. This is a characteristic peak for acrylonitriles. For instance, in benzimidazolyl-substituted acrylonitriles, the disappearance of the nitrile band at ~2200 cm⁻¹ is a key indicator of subsequent chemical reactions. mdpi.com

Carbonyl (C=O) stretch: A strong, sharp absorption between 1650-1700 cm⁻¹ for the benzoyl ketone.

Alkene (C=C) stretch: A band in the region of 1600-1650 cm⁻¹.

C-N stretch: Associated with the dimethylamino group, typically found in the 1250-1350 cm⁻¹ range.

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

The characterization of newly synthesized N-(2-Benzoyl-benzofuran-3-yl)-acrylamide monomer, a related compound, utilized FT-IR to confirm its chemical structure. dergi-fytronix.com

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Acrylonitrile Derivatives

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2260 |

| Carbonyl (C=O) | Stretch | 1650 - 1700 |

| Alkene (C=C) | Stretch | 1600 - 1650 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Amine (C-N) | Stretch | 1250 - 1350 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. The parent compound, 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile, has a molecular formula of C₁₂H₁₁ClN₂O and a molecular weight of 234.68 g/mol . scbt.comcookechem.com

In the mass spectrum of a derivative, the molecular ion peak (M⁺) would be expected to correspond to its calculated molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, which is a definitive indicator of the presence of a single chlorine atom.

Common fragmentation pathways for such molecules could involve the loss of the dimethylamino group, the chlorobenzoyl moiety, or the nitrile group. The analysis of these fragments helps to piece together the structure of the parent molecule. Mass spectrometry is a standard method used to confirm the structures of novel benzimidazole (B57391) derivatives, including various substituted acrylonitriles. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a fundamental check for the purity and empirical formula of a synthesized derivative.

For the parent compound, 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile (C₁₂H₁₁ClN₂O), the theoretical elemental composition would be:

Carbon (C): ~61.42%

Hydrogen (H): ~4.72%

Chlorine (Cl): ~15.11%

Nitrogen (N): ~11.94%

Oxygen (O): ~6.82%

In the synthesis of novel acrylonitrile derivatives, elemental analysis is routinely used to confirm that the final product matches the expected elemental composition. mdpi.comrsc.org

Table 3: Representative Elemental Analysis Data for Acrylonitrile Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| (E)-2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile mdpi.com | C₁₆H₁₁N₃ | C, 78.35; H, 4.52; N, 17.13 | C, 78.43; H, 4.61; N, 17.07 |

| 2-(4-chlorobenzylidene)malononitrile rsc.org | C₁₀H₅ClN₂ | C, 63.68; H, 2.67; N, 14.85 | C, 63.29; H, 2.86; N, 14.87 |

X-ray Crystallography for Definitive Solid-State Structure Determination (if available for derivatives)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry, offering a definitive confirmation of the molecular structure. nih.gov

For a derivative of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile that forms a suitable single crystal, X-ray diffraction analysis would reveal:

The exact conformation of the molecule in the solid state.

The planarity of the acrylonitrile system and the dihedral angles between the aromatic ring and the rest of the molecule.

Intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing.

While X-ray crystallographic data for derivatives of the title compound are not widely reported, this technique remains the gold standard for absolute structure determination in chemical research. researchgate.netlibretexts.org It is the primary method for characterizing the atomic structure of new materials and is crucial for understanding structure-function relationships. wikipedia.org

Computational and Theoretical Investigations on 2 2 Chlorobenzoyl 3 Dimethylamino Acrylonitrile and Its Transformations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile. These methods can provide detailed information about the molecule's electronic structure and reactivity.

Electronic Structure Analysis (HOMO-LUMO Energetics, Frontier Molecular Orbital Interactions)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the acrylonitrile (B1666552) moiety, while the LUMO would likely be centered on the electron-withdrawing 2-chlorobenzoyl group. The interaction and energy gap between these orbitals would be critical in determining the molecule's electronic transitions and its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is illustrative. Specific energy values for 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile are not available in the searched literature.

Natural Bond Orbital (NBO) Analysis of Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density within a molecule. It provides insights into hyperconjugative interactions and intramolecular charge transfer (ICT). In 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile, with its donor (dimethylamino) and acceptor (chlorobenzoyl and cyano) groups, significant ICT is anticipated. NBO analysis would quantify the stabilization energies associated with the delocalization of electron density from the lone pairs of the nitrogen atom of the dimethylamino group to the antibonding orbitals of the adjacent π-system, providing a quantitative measure of the charge transfer within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the dimethylamino group, highlighting regions for potential nucleophilic interaction.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile, often exhibit non-linear optical (NLO) properties. Computational methods can predict these properties by calculating the molecular hyperpolarizability. The presence of strong donor and acceptor groups connected by a π-conjugated system is a key structural feature for high NLO activity. Quantum chemical calculations could determine the first-order hyperpolarizability (β) of this molecule, providing a theoretical assessment of its potential for use in NLO materials.

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is an invaluable tool for understanding the mechanisms of chemical reactions, including the transformations of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile.

Transition State Characterization and Activation Energy Barriers

By modeling a potential reaction involving 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile, it is possible to locate the transition state structures—the highest energy points along the reaction coordinate. The characterization of these transition states and the calculation of the associated activation energy barriers provide crucial information about the reaction's feasibility and kinetics. For instance, in a cyclization reaction, computational modeling could identify the transition state for the ring-closing step and determine the energy required for this process to occur, thereby predicting the likely reaction pathway and rate.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Prediction of Reactivity and Selectivity (e.g., Regioselectivity, Stereoselectivity)

No computational studies predicting the reactivity, regioselectivity, or stereoselectivity of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile have been identified. Such studies would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to analyze the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and various reactivity indices. This analysis would provide insights into how the compound is likely to react with other chemical species and the preferred orientation of such reactions. However, research detailing these specific computational predictions for this compound is not present in the available literature.

Molecular Dynamics Simulations (if applicable to chemical processes)

There are no published molecular dynamics (MD) simulations specifically focused on the chemical processes of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile. MD simulations could offer valuable insights into the compound's conformational dynamics, its interactions with solvents, or its behavior in a simulated reaction environment over time. This would be particularly relevant for understanding reaction mechanisms or the physical properties of materials derived from this compound. The absence of such studies means that a detailed discussion on this topic is not possible.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

No Quantitative Structure-Reactivity/Property Relationship (QSPR) studies for 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile or a closely related series of compounds were found. QSPR models are statistical models that correlate the structural features of molecules with their reactivity or physical properties. Developing a QSPR model for this compound would require a dataset of related molecules with experimentally determined properties, which could then be used to predict the properties of new, unsynthesized derivatives. The lack of such research indicates that this type of computational analysis has not been performed or published for this specific chemical.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Green Chemistry Methodologies for Synthesis and Derivatization

The principles of green chemistry are increasingly pivotal in guiding the synthesis of chemical compounds, aiming to reduce environmental impact and enhance safety. For 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile and its derivatives, future research is focused on adopting more sustainable practices. This includes the use of biodegradable catalysts, such as bael fruit extract, which has been successfully employed in the Knoevenagel condensation for synthesizing other acrylonitrile (B1666552) derivatives. cbijournal.com Such natural catalysts offer an eco-friendly alternative to conventional ones. cbijournal.com

Methodologies that minimize or eliminate the use of hazardous solvents are also a key focus. Solvent-free reaction conditions, potentially utilizing catalysts like Magnesium Oxide (MgO) or Magnesium Hydroxide (Mg(OH)₂), present a promising green route for the synthesis of acrylonitrile-functionalized molecules. Furthermore, the integration of microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to traditional heating methods. mdpi.comnanobioletters.com The development of green chromatographic techniques, using aqueous surfactant-based mobile phases instead of organic solvents, is another important area for the purification and analysis of these compounds. nanobioletters.com

| Green Methodology | Example Catalyst/Condition | Key Advantages |

| Bio-catalysis | Bael Fruit Extract (BFE) | Biodegradable, eco-friendly, mild reaction conditions. cbijournal.com |

| Solvent-Free Synthesis | Mg(OH)₂ or MgO | Reduces volatile organic compound (VOC) emissions, simplifies workup. |

| Microwave Irradiation | Microwave Synthesis Reactors | Drastically reduced reaction times, increased yields, better process control. mdpi.comnanobioletters.com |

| Aqueous Media | Surfactant-based mobile phases | Replaces hazardous organic solvents, improves safety, lowers costs. nanobioletters.com |

Exploration of Unconventional Reaction Catalysis and Conditions

Beyond established green chemistry principles, researchers are exploring unconventional energy sources and catalytic systems to drive reactions. Photochemistry, for instance, offers unique synthetic pathways. The use of UV irradiation from sources like high-pressure mercury lamps can induce reactions such as photochemical dehydro-cyclization in related benzimidazole-acrylonitrile systems, suggesting potential for novel transformations of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile. mdpi.com

The field of catalysis is also expanding. Nickel-catalyzed reactions, such as the reductive alkylsilylation of acrylonitrile, demonstrate the potential for novel functionalization pathways that are not accessible through traditional methods. nih.gov These advanced catalytic systems can offer higher selectivity and efficiency, opening doors to previously unattainable derivatives.

| Unconventional Approach | Description | Potential Application |

| Photocatalysis | Use of light (e.g., UV) to initiate chemical reactions. | Dimerization or cyclization reactions to form complex scaffolds. |

| Microwave-Assisted Synthesis | Application of microwave energy to heat reactions. | Rapid synthesis of derivatives with improved yields. mdpi.comnih.gov |

| Novel Metal Catalysis | Employing catalysts like Nickel complexes for unique transformations. | Introduction of novel functional groups and carbon-carbon bond formation. nih.gov |

Advanced Computational Design and Prediction of Novel Synthetic Pathways

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For acrylonitrile derivatives, a combination of docking studies and molecular dynamics simulations is being used to predict how these molecules interact with biological targets. nih.govnih.gov These in silico methods allow researchers to understand the structure-activity relationships of existing compounds and to rationally design new derivatives with enhanced properties. nih.gov

By simulating the binding of molecules to protein targets, such as the colchicine-binding site in tubulin, computational models can predict the potential biological activity of novel compounds before they are synthesized. nih.govnih.gov This predictive power helps to prioritize synthetic efforts, saving time and resources. Furthermore, computational tools can be employed to model reaction mechanisms and predict the feasibility of novel synthetic pathways, accelerating the development of more efficient and innovative synthetic routes.

| Computational Technique | Application | Research Finding |

| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. | Helped identify acrylonitrile derivatives as potential inhibitors of VEGFR-2 tyrosine kinase. nih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Confirmed that the biological activity of certain derivatives relies on binding to the colchicine (B1669291) site in tubulin. nih.gov |

| ADME Prediction | In silico prediction of Absorption, Distribution, Metabolism, and Excretion properties. | Used to evaluate the drug-likeness of novel indole-acrylonitrile derivatives. mdpi.com |

Development of Highly Functionalized Molecular Architectures from the Compound

2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile serves as a versatile building block for the construction of more complex, highly functionalized molecules. Its inherent reactivity makes it an ideal precursor for synthesizing a variety of heterocyclic systems. Structurally related enaminonitriles have been shown to react with dinucleophiles to yield substituted pyrazoles and condensed pyrimidines. researchgate.net

The acrylonitrile moiety is susceptible to a range of chemical transformations, including cycloadditions and condensations, making it a valuable synthon in organic chemistry. For example, Sonogashira cross-coupling reactions have been used on related cyan-containing molecules to introduce alkynyl substituents, thereby creating more complex and functionalized indole (B1671886) derivatives. mdpi.com This highlights the potential of using 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile as a scaffold to build diverse and intricate molecular architectures for various applications.

| Reaction Type | Reagents | Resulting Architecture |

| Cyclocondensation | Phenylhydrazine (B124118), α-heteroarylamines | Pyrazoles, Pyrimidines. researchgate.net |

| [4+2] Cycloaddition | Dienes | Substituted tetrahydropyridines. |

| Cross-Coupling | Aryl iodides, Terminal alkynes (with Pd/Cu catalyst) | Highly functionalized cyano-indoles. mdpi.com |

| Photodimerization | UV Irradiation | Dimeric products. |

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new materials and therapeutic agents, the integration of automated synthesis with high-throughput screening is essential. Combinatorial methods allow for the rapid synthesis of large libraries of compounds based on a core scaffold like 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile. These libraries can then be evaluated using advanced screening platforms.

Technologies such as Fiber-optic Array Scanning Technology (FAST) enable the screening of bead-based chemical libraries at an astonishing rate of millions of compounds per minute. chemrxiv.org By applying such mega-high-throughput screening techniques to libraries of derivatives of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile, researchers can rapidly identify "hit" compounds with desired biological activities or material properties. chemrxiv.org This synergy between automated synthesis and high-throughput experimentation dramatically shortens the discovery and development cycle for new functional molecules.

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. Studies on bis(methylthio)acrylonitrile derivatives used B3LYP/6-31G(d) basis sets to model charge distribution .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O, π-π stacking) to explain crystal packing trends .

- Molecular Docking : If bioactive, dock the compound into target protein pockets (e.g., DNA gyrase for antimicrobial studies) using AutoDock Vina, referencing methodologies from antitumor acrylonitrile analogs .

How can researchers address contradictions in reported bioactivity data for acrylonitrile derivatives?

Advanced Research Question

Discrepancies in pharmacological studies (e.g., antitumor vs. non-active results) may arise from:

- Structural Variations : Substituent effects (e.g., 2-chlorobenzoyl vs. 4-chlorophenyl groups) can drastically alter bioactivity. Compare IC₅₀ values of analogs from independent studies .

- Assay Conditions : Standardize cytotoxicity assays (e.g., MTT tests) using consistent cell lines (e.g., HeLa or MCF-7) and controls.

- Metabolic Stability : Evaluate in vitro metabolic degradation (e.g., liver microsome assays) to rule out false negatives due to rapid compound breakdown.

What strategies validate the stability of 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile under varying experimental conditions?

Advanced Research Question

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) to assess thermal stability.

- pH-Dependent Studies : Test hydrolytic stability in buffers (pH 1–13) over 24–72 hours, monitoring via HPLC for degradation products.

- Light Exposure Tests : Conduct UV-vis spectroscopy before/after light exposure to detect photoisomerization or decomposition, as seen in related acrylonitriles .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing 2-chlorobenzoyl with 2-nitrobenzoyl) to assess electronic effects on bioactivity.

- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical functional groups (e.g., nitrile, dimethylamino) for target binding.

- Data Correlation : Cross-reference biological data with computational descriptors (e.g., LogP, polar surface area) to establish predictive SAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.